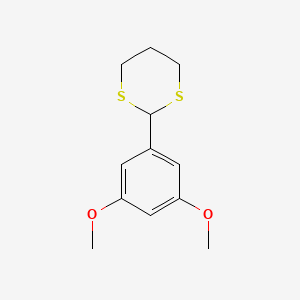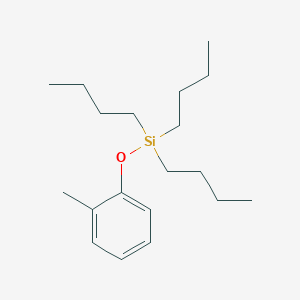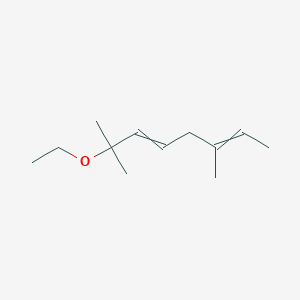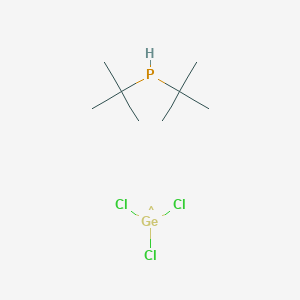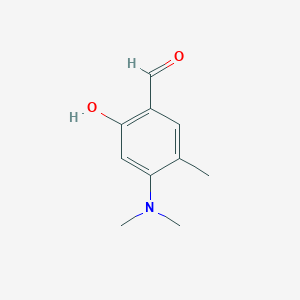
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a methyl group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde typically involves the reaction of 4-(Dimethylamino)benzaldehyde with suitable reagents to introduce the hydroxy and methyl groups. One common method involves the use of Friedel-Crafts alkylation, where the benzaldehyde is reacted with methylating agents under acidic conditions to introduce the methyl group. The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学的研究の応用
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the hydroxy and methyl groups, making it less versatile in certain reactions.
4-(Dimethylamino)-2-hydroxybenzaldehyde: Similar but lacks the methyl group, affecting its reactivity and applications.
4-(Dimethylamino)-5-methylbenzaldehyde: Lacks the hydroxy group, limiting its use in hydrogen bonding interactions.
Uniqueness
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde is unique due to the presence of all three functional groups (dimethylamino, hydroxy, and methyl) on the benzaldehyde core. This combination of functional groups enhances its reactivity and allows for a broader range of applications in various fields .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
4-(dimethylamino)-2-hydroxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(6-12)10(13)5-9(7)11(2)3/h4-6,13H,1-3H3 |
InChIキー |
CMFPTTXFNONIRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N(C)C)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



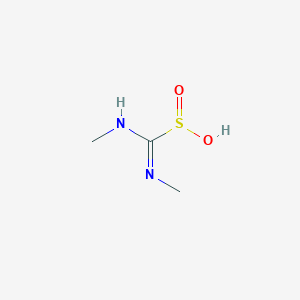
silane](/img/structure/B14628319.png)
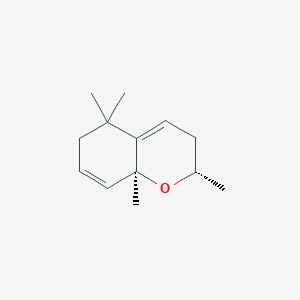
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
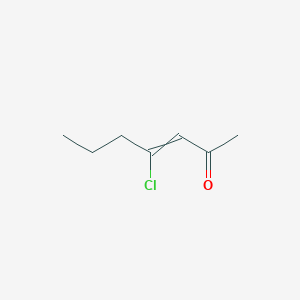
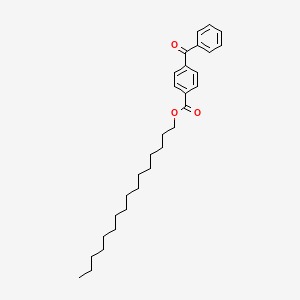
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
